3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) is a highly versatile, trifunctional aromatic building block extensively utilized in pharmaceutical chemistry, particularly in the synthesis of kinase inhibitors and advanced peptide therapeutics . Featuring a carboxylic acid, a primary amine, and a strongly electron-withdrawing trifluoromethyl (-CF3) group arranged in a meta-substitution pattern, this compound offers a unique physicochemical profile . With a LogP of 2.72 and a predicted pKa of 3.93, it is highly valued for its ability to enhance the lipophilicity, metabolic stability, and target binding affinity of downstream active pharmaceutical ingredients . In industrial procurement, it is a critical raw material for solution-phase peptide synthesis and the development of noncovalent enzyme inhibitors, where the -CF3 moiety is required to access specific hydrophobic binding pockets .
Attempting to substitute 3-Amino-5-(trifluoromethyl)benzoic acid with non-fluorinated analogs, such as 3-aminobenzoic acid or 3-amino-5-methylbenzoic acid, fundamentally compromises both synthetic processability and downstream pharmacological efficacy [1]. The absence of the -CF3 group drastically alters the electronic landscape of the aromatic ring; specifically, it increases the nucleophilicity of the amine, which can lead to uncontrolled self-polymerization during carboxyl activation unless costly protection-deprotection steps are introduced . Furthermore, in drug design, the -CF3 group is not merely a structural spacer but a critical pharmacophore that engages in specific hydrophobic interactions, such as occupying hydrophobic shelves in enzyme active sites [1]. Substituting it with a methyl group or a hydrogen atom results in a precipitous drop in lipophilic efficiency (LipE) and target binding affinity, rendering the resulting active pharmaceutical ingredients clinically unviable [1].
In the development of noncovalent enzyme inhibitors, the incorporation of the 3-amino-5-(trifluoromethyl)benzoic acid motif provides a massive boost to binding affinity compared to unfluorinated baselines [1]. The -CF3 group effectively fills hydrophobic pockets within target active sites [1]. Studies on analogous inhibitor scaffolds demonstrate that replacing a standard aromatic hydrogen or methyl group with a meta-CF3 group improves the inhibition constant (Ki) from the micromolar range down to the low micromolar or nanomolar range (e.g., 2.4 μM to 89 nM in optimized combinations)[1]. Crucially, this modification increases the Lipophilic Efficiency (LipE) from baseline values of ~1.37 to superior values exceeding 3.5 [1].
| Evidence Dimension | Target Affinity (Ki) and Lipophilic Efficiency (LipE) |
| Target Compound Data | Ki in low μM to nM range; LipE > 3.5 |
| Comparator Or Baseline | Unsubstituted or methyl-substituted analogs (Ki ~ 21 μM; LipE ~ 1.37) |
| Quantified Difference | >10-fold improvement in Ki and >2.0 unit increase in LipE |
| Conditions | Structure-based drug design assays targeting hydrophobic active site shelves |
Procurement of the exact CF3-substituted precursor is mandatory for achieving the stringent potency and permeability metrics required in modern lead optimization.
3-Amino-5-(trifluoromethyl)benzoic acid is specifically designated for solution-phase peptide synthesis due to its highly favorable electronic properties . The strongly electron-withdrawing nature of the -CF3 group significantly attenuates the basicity and nucleophilicity of the meta-amino group . When compared to 3-aminobenzoic acid, which is prone to rapid self-condensation upon activation of the carboxylic acid, the -CF3 variant allows for much more controlled amide coupling . This electronic deactivation means that the carboxylic acid can be activated using standard reagents with a drastically reduced rate of unwanted oligomerization .
| Evidence Dimension | Amine Nucleophilicity and Self-Polymerization Potential |
| Target Compound Data | Attenuated amine nucleophilicity enabling direct carboxyl activation |
| Comparator Or Baseline | 3-Aminobenzoic acid (highly nucleophilic amine requiring Boc/Fmoc protection) |
| Quantified Difference | Elimination of mandatory amine protection steps during standard coupling |
| Conditions | Solution-phase amide coupling using standard activating agents (HATU/EDCI) |
Using this specific compound streamlines synthetic workflows by reducing the need for costly and time-consuming protection-deprotection cycles.
The physicochemical properties of 3-Amino-5-(trifluoromethyl)benzoic acid make it a superior building block for enhancing the pharmacokinetic profiles of drug candidates . The compound exhibits a LogP of 2.72 and a predicted carboxylic acid pKa of 3.93. In direct contrast, the non-fluorinated comparator, 3-aminobenzoic acid, has a much lower LogP (~1.5) and a higher pKa (~4.7). The >1.0 unit increase in LogP directly contributes to the enhanced passive membrane permeability of the final synthesized molecules, while the lower pKa improves the solubility profile of the precursor in polar aprotic solvents commonly used in industrial synthesis .
| Evidence Dimension | Partition Coefficient (LogP) and Acidity (pKa) |
| Target Compound Data | LogP = 2.72; pKa = 3.93 |
| Comparator Or Baseline | 3-Aminobenzoic acid (LogP ~ 1.5; pKa ~ 4.7) |
| Quantified Difference | +1.2 unit increase in LogP and -0.77 unit decrease in pKa |
| Conditions | Standard physicochemical property evaluation at standard temperature and pressure |
The higher lipophilicity ensures that downstream APIs achieve the necessary membrane permeability, directly impacting the clinical viability of the final drug product.
Directly leveraging the LipE and binding affinity enhancements detailed in Section 3, this compound is the premier choice for synthesizing noncovalent enzyme inhibitors[1]. The -CF3 group is perfectly positioned to engage hydrophobic active site pockets, making it an indispensable precursor for developing high-affinity therapeutics where standard methyl or unsubstituted analogs fail to achieve sub-micromolar potency[1].
Because the -CF3 group attenuates the nucleophilicity of the amine, this compound is highly suited for solution-phase peptide synthesis . It serves as a rigid, chemoselective aromatic spacer in peptidomimetics, allowing chemists to perform carboxyl activation and amide coupling without the strict requirement for amine protecting groups, thereby accelerating industrial scale-up .
Driven by its high LogP, 3-Amino-5-(trifluoromethyl)benzoic acid is utilized to purposefully increase the lipophilicity of target molecules [1]. It is the preferred building block when a development program needs to overcome poor passive membrane permeability in an active pharmaceutical ingredient, ensuring better cellular uptake than could be achieved with non-fluorinated benzoic acid derivatives [1].
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